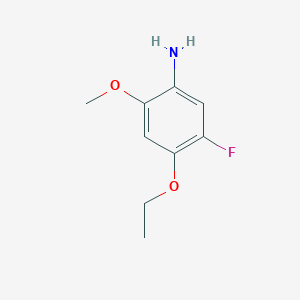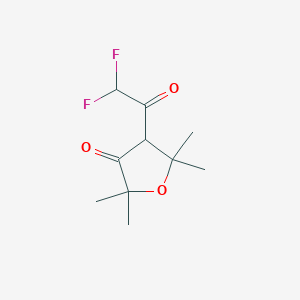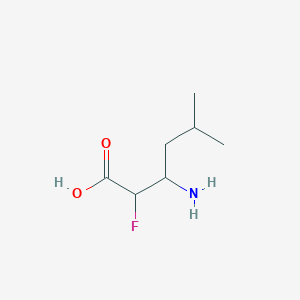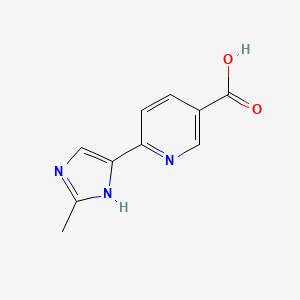
(4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C5H3Cl3N2O2S. It is known for its use in various chemical reactions and applications in scientific research. The compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a methanesulfonyl chloride group at position 2.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride typically involves the reaction of 4,6-dichloropyrimidine with methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include bases such as triethylamine or pyridine, which act as catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations to achieve high yields and purity of the final product.
化学反应分析
Types of Reactions
(4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Oxidation and Reduction Reactions: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, bases such as potassium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired product and include parameters such as temperature, solvent, and reaction time.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions with amines yield N-substituted pyrimidines, while coupling reactions produce biaryl compounds.
科学研究应用
(4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the modification of biomolecules, such as proteins and nucleic acids, to study their functions and interactions.
Medicine: It is employed in the development of pharmaceutical compounds and as an intermediate in the synthesis of drugs.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of (4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The methanesulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of new compounds. The chlorine atoms on the pyrimidine ring can also participate in substitution reactions, further expanding the compound’s reactivity.
相似化合物的比较
Similar Compounds
4,6-Dichloropyrimidine: A precursor to (4,6-Dichloropyrimidin-2-yl)methanesulfonyl chloride, used in similar reactions.
2,4-Dichloropyrimidine: Another chlorinated pyrimidine with different substitution patterns and reactivity.
Methanesulfonyl Chloride: A reagent used in the synthesis of sulfonyl compounds, similar in reactivity to the methanesulfonyl chloride group in this compound.
Uniqueness
This compound is unique due to the combination of its pyrimidine ring and methanesulfonyl chloride group, which provides a versatile platform for various chemical reactions. Its dual reactivity towards nucleophiles and electrophiles makes it a valuable compound in synthetic chemistry and scientific research.
属性
分子式 |
C5H3Cl3N2O2S |
|---|---|
分子量 |
261.5 g/mol |
IUPAC 名称 |
(4,6-dichloropyrimidin-2-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C5H3Cl3N2O2S/c6-3-1-4(7)10-5(9-3)2-13(8,11)12/h1H,2H2 |
InChI 键 |
DLFOXEGQVFDFTQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(N=C(N=C1Cl)CS(=O)(=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-methyl-4-oxo-3,4-dihydro-2H-thieno[3,2-e][1,2,3]thiadiazine-6-carbohydrazide 1,1-dioxide](/img/structure/B13061145.png)


![(2S)-N-[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanoyl]-1-(4-nitrophenyl)pyrrolidine-2-carboxamide](/img/structure/B13061161.png)
![2-Fluoro-5-azaspiro[3.4]octane](/img/structure/B13061171.png)




![1H,4H,6H,7H-Thiopyrano[4,3-c]pyrazole](/img/structure/B13061217.png)


![Ethyl 2-{4-oxo-3-[(phenylcarbamoyl)methyl]-1,3-thiazolidin-2-ylidene}acetate](/img/structure/B13061234.png)

